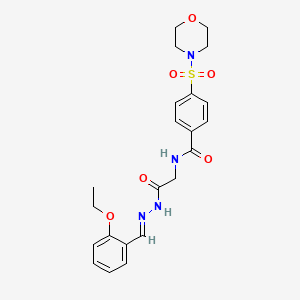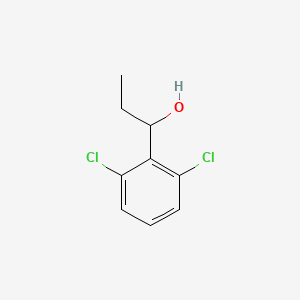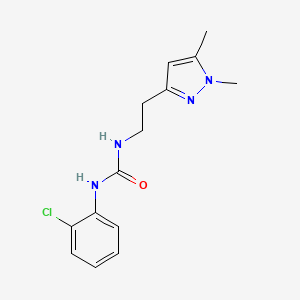
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone, also known as CPP, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP is a potent and selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the central nervous system.
Mechanism of Action
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone acts as a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone can modulate the activity of various neurotransmitters, including dopamine, serotonin, and noradrenaline.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium influx, and the regulation of gene expression. (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has also been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and apoptosis.
Advantages and Limitations for Lab Experiments
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has several advantages for use in laboratory experiments, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relative ease of synthesis. However, (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone also has some limitations, including its potential toxicity at high doses and its relatively short half-life.
Future Directions
There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone, including the development of new synthetic analogs with improved pharmacokinetic properties and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone and to determine its potential side effects and toxicity in humans.
Synthesis Methods
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone can be synthesized using several different methods, including the reaction of 4-cyclobutylidene-1,2,3,6-tetrahydropyridine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various chromatographic techniques.
Scientific Research Applications
(4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and addiction. (4-Cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone has been shown to have neuroprotective effects, and it may also have potential applications in the treatment of chronic pain and epilepsy.
properties
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-20-16-8-3-2-7-15(16)17(19)18-11-9-14(10-12-18)13-5-4-6-13/h2-3,7-8H,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOQRRHXINTCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylidene-1-(2-methoxybenzoyl)piperidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

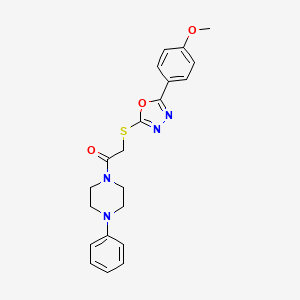

![(Z)-4-acetyl-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988672.png)
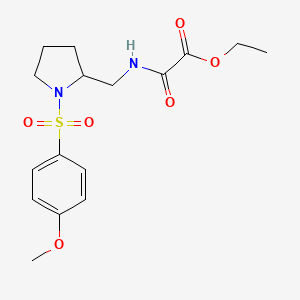
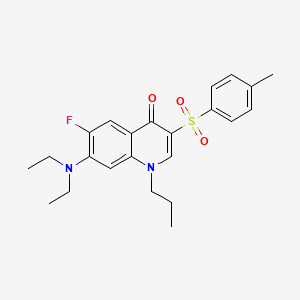
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
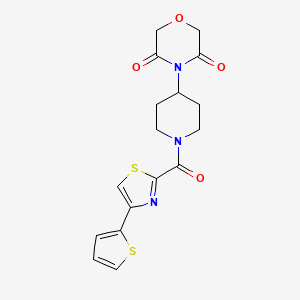

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)
![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)

